molecular formula C10H12N2O3 B1619073 2-methyl-N-(4-nitrophenyl)propanamide CAS No. 7160-11-4

2-methyl-N-(4-nitrophenyl)propanamide

Cat. No.: B1619073
CAS No.: 7160-11-4
M. Wt: 208.21 g/mol
InChI Key: BXRDRYLJKVRXHE-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₂N₂O₃, MW = 208.21 g/mol) is a secondary amide featuring a nitro-substituted phenyl group and a branched methyl substituent on the propanamide backbone. The compound’s InChIKey (BXRDRYLJKVRXHE-UHFFFAOYSA-N) facilitates precise identification in chemical databases.

Properties

CAS No.

7160-11-4

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-methyl-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C10H12N2O3/c1-7(2)10(13)11-8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13)

InChI Key

BXRDRYLJKVRXHE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS No.

7160-11-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Nitrophenyl)-2,3-diphenylpropanamide
  • Structure : Features two phenyl groups on the propanamide backbone and a nitro-substituted aryl amine.
  • Key Data: IR peaks at 1662 cm⁻¹ (amide C=O stretch) and 1506 cm⁻¹ (NO₂ asymmetric stretch) . ¹H-NMR signals at 3.02 ppm (CH₂), 7.50 ppm (N–ArH), and 8.07 ppm (NO₂–ArH) .
Flutamide (2-Methyl-N-(3′-trifluoromethyl-4′-nitrophenyl)propanamide)
  • Structure : Replaces the 4-nitro group with a 3-trifluoromethyl-4-nitro substitution.
  • Key Data :
    • Synthesized via nitration of 2-methyl-N-(3-trifluoromethylphenyl)propanamide at -2°C .
    • Associated with hepatotoxicity due to delayed metabolic oxidation to hydroxylated metabolites .
  • Comparison : The trifluoromethyl group enhances metabolic stability but introduces hepatotoxicity risks, unlike the simpler nitro derivative.

Modifications to the Propanamide Backbone

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide
  • Structure : Bromine replaces one methyl group on the α-carbon.
  • Key Data: Crystal structure confirms a monoclinic lattice (space group P121/c1) with C–H···O hydrogen bonding .
  • Comparison: Bromine’s electronegativity and larger atomic radius may alter reactivity (e.g., susceptibility to nucleophilic substitution) and crystal packing compared to the non-halogenated target compound.
3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide
  • Structure : Chlorine and two methyl groups on the propanamide backbone.
  • Key Data :
    • Molecular weight = 256.68 g/mol (vs. 208.21 g/mol for the target compound) .
  • Comparison : Increased steric bulk from dimethyl and chloro substituents likely reduces conformational flexibility and bioavailability.

Functional Group Additions

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-[(4-nitrophenyl)sulfonyl]propanamide (Compound 22)
  • Structure: Incorporates a sulfonyl group and a chlorobenzoyl-phenoxy moiety.
  • Key Data: Yield = 56% (silica gel purification) .
  • Comparison : The sulfonyl group introduces strong electron-withdrawing effects, which could stabilize the amide bond against hydrolysis compared to the target compound.
2-Cyano-N-methyl-N-(4-nitrophenyl)propanamide
  • Structure: Cyano group replaces a methyl substituent.
  • Key Data: The cyano group’s strong electron-withdrawing nature increases acidity of the amide proton, affecting hydrogen-bonding capacity .
  • Comparison: Increased polarity from the cyano group may enhance solubility in aqueous media compared to the target compound.

Implications of Structural Differences

  • Electronic Effects : Nitro and sulfonyl groups enhance electrophilicity, influencing reactivity in substitution reactions .
  • Metabolic Stability : Halogenation (e.g., Br, Cl) and fluorination (e.g., CF₃) slow oxidative metabolism but may introduce toxicity .

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